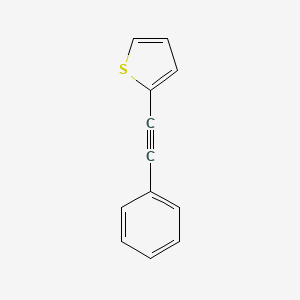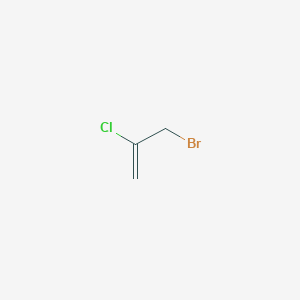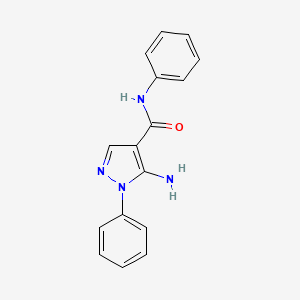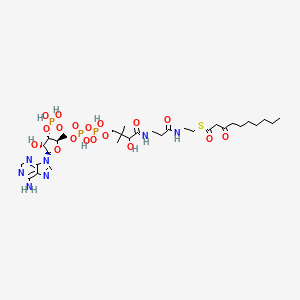
1H-Pyrrole, 2-chloro-1-methyl-
Übersicht
Beschreibung
The compound "1H-Pyrrole, 2-chloro-1-methyl-" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. Pyrrole derivatives are of significant interest due to their wide range of applications, including their use as corrosion inhibitors for metals in acidic environments .
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This indicates that the synthesis of such compounds can be achieved using environmentally benign catalysts, which is beneficial for sustainable chemistry practices.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . These techniques provide detailed information about the atomic arrangement and electronic structure, which are crucial for understanding the properties and reactivity of the compound. Theoretical studies, such as density functional theory (DFT), complement experimental data by predicting spectral and geometrical data, which can be correlated with experimental findings .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For example, the presence of a nitrogen atom in the pyrrole ring can facilitate the formation of hydrogen bonds, as observed in the case of methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, where hydrogen-bonded sheets are formed . Additionally, the chloro and methyl substituents on the pyrrole ring can influence the reactivity and interaction with other molecules, such as in corrosion inhibition processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as their inhibitive action against corrosion, are closely related to their molecular structure. The adsorption of these compounds on metal surfaces, often following Langmuir's adsorption isotherm, suggests a chemisorption process . The efficiency of corrosion inhibition can be influenced by the concentration of the inhibitor and the specific substituents on the pyrrole ring . Additionally, the densities and isothermal compressibilities of systems containing pyrrole derivatives can be measured under various conditions, providing insight into their behavior under different temperatures and pressures .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding
- Crystal and Molecular Structure Analysis : The crystal and molecular structures of derivatives of 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, were determined using single crystal X-ray diffraction. These structures exhibited various hydrogen bond motifs, contributing to different intermolecular interactions and stability (Domagała et al., 2022).
Magnetic and Electrochemical Properties
- Single-Molecule Magnetic Behavior : 1-methyl-1H-pyrrole-2-carbaldehyde oxime was used as a ligand for coordinating paramagnetic transition metal ions, forming a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).
Antimicrobial and Antitumoral Agents
- Antimicrobial and Antitumoral Applications : Functionalized pyrroles, such as methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, show potential as active candidates for antitumoral agents. Their crystal structures were determined using synchrotron X-ray powder diffraction data (Silva et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition in Steel : New 1H-pyrrole-2,5-dione derivatives demonstrated effective inhibitory action against the corrosion of carbon steel in hydrochloric acid medium, showcasing their potential as corrosion inhibitors (Zarrouk et al., 2015).
Spectroscopic and Thermal Analysis
- Spectroscopic and Thermal Properties : N-linked polybispyrroles based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole were synthesized and characterized for electrochromic and ion receptor properties. These compounds exhibited stability, reversible redox processes, and selective voltammetric response towards certain ions (Mert et al., 2013).
Zukünftige Richtungen
The future directions for “1H-Pyrrole, 2-chloro-1-methyl-” could involve further exploration of its synthesis methods, structural analysis, and potential applications. Given the diverse biological activities of pyrrole compounds, there could be potential for “1H-Pyrrole, 2-chloro-1-methyl-” in various fields such as medicinal chemistry, materials science, and others .
Wirkmechanismus
Target of Action
Pyrrole derivatives are known to have diverse biological and medicinal importance . They are present in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome , playing vital roles in photosynthesis, oxygen transport, storage, and redox cycling reactions .
Mode of Action
For instance, they are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Biochemical Pathways
Pyrrole and its derivatives are part of naturally occurring metal complexes of heme and chlorophyll , which are involved in essential biological processes like photosynthesis and oxygen transport .
Result of Action
Pyrrole and its derivatives are known to have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Action Environment
The suzuki–miyaura coupling reaction, which is used in the synthesis of pyrrole derivatives, is known for its exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
2-chloro-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-7-4-2-3-5(7)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIQPHHKXJVVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481705 | |
| Record name | 1H-Pyrrole, 2-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56454-26-3 | |
| Record name | 1H-Pyrrole, 2-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




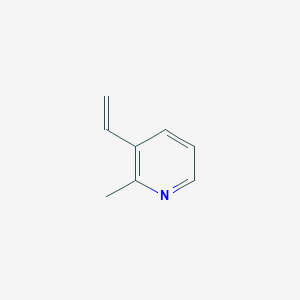

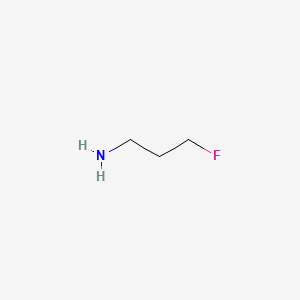


![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)
